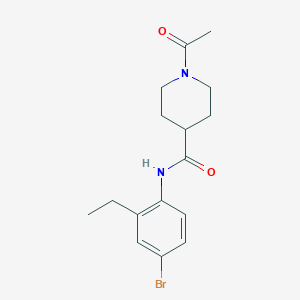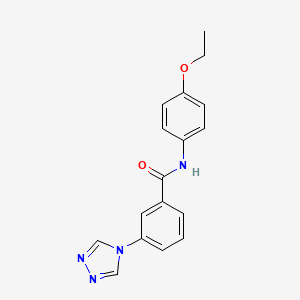
1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H21BrN2O2 and a molecular weight of 353.254 Da This compound is characterized by the presence of a piperidine ring substituted with an acetyl group, a bromine atom, and an ethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Ethylphenyl Substitution: The ethylphenyl group is introduced through a substitution reaction, often involving the use of ethylbenzene derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetyl group and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Acetyl-N-(4-chloro-2-ethylphenyl)piperidine-4-carboxamide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
1-Acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide: This compound has a methyl group instead of an ethyl group, which may affect its physical and chemical properties.
1-Acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-acetyl-N-(4-bromo-2-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-3-12-10-14(17)4-5-15(12)18-16(21)13-6-8-19(9-7-13)11(2)20/h4-5,10,13H,3,6-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAQLWUYFIJANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-azepanone](/img/structure/B5459735.png)

![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5459749.png)
![3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5459754.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5459756.png)

![(5E)-5-(biphenyl-4-ylmethylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5459770.png)
![1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}ethanone](/img/structure/B5459778.png)
![(5E)-3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5459779.png)
![1-[(3,4-dichlorophenoxy)acetyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5459783.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5459799.png)
![3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate](/img/structure/B5459806.png)

![methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B5459819.png)
